molecular formula C10H10BrNO B6247109 5-bromo-4-methyl-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 1782599-15-8

5-bromo-4-methyl-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No. B6247109
CAS RN: 1782599-15-8
M. Wt: 240.10 g/mol
InChI Key: OISWIEWTNQJBLN-UHFFFAOYSA-N
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Description

“5-bromo-4-methyl-1,2,3,4-tetrahydroisoquinolin-1-one” is a chemical compound with the CAS Number: 1782599-15-8 . It has a molecular weight of 240.1 . This compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, which includes “this compound”, often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10BrNO/c1-6-5-12-10(13)7-3-2-4-8(11)9(6)7/h2-4,6H,5H2,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 240.1 .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The THIQ heterocyclic scaffold, which includes “5-bromo-4-methyl-1,2,3,4-tetrahydroisoquinolin-1-one”, has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on further exploring the biological potential of these analogs and their applications in treating various diseases.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-4-methyl-1,2,3,4-tetrahydroisoquinolin-1-one involves the condensation of 4-methylcyclohexanone with 2-bromoaniline, followed by cyclization and oxidation.", "Starting Materials": [ "4-methylcyclohexanone", "2-bromoaniline", "Sodium hydroxide", "Acetic acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 4-methylcyclohexanone and 2-bromoaniline in acetic acid.", "Step 2: Add sodium hydroxide to the mixture and heat to initiate the condensation reaction.", "Step 3: Allow the mixture to cool and then add hydrochloric acid to obtain the intermediate product.", "Step 4: Cyclize the intermediate product by heating it with sodium hydroxide.", "Step 5: Oxidize the cyclized product with hydrogen peroxide to obtain 5-bromo-4-methyl-1,2,3,4-tetrahydroisoquinolin-1-one." ] }

CAS RN

1782599-15-8

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

5-bromo-4-methyl-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C10H10BrNO/c1-6-5-12-10(13)7-3-2-4-8(11)9(6)7/h2-4,6H,5H2,1H3,(H,12,13)

InChI Key

OISWIEWTNQJBLN-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(=O)C2=C1C(=CC=C2)Br

Purity

95

Origin of Product

United States

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